molecular formula C9H14O6 B7797629 1,3:2,5:4,6-Tri-O-methylene-D-mannitol

1,3:2,5:4,6-Tri-O-methylene-D-mannitol

Cat. No. B7797629
M. Wt: 218.20 g/mol
InChI Key: QQQVHHWRMWBKNS-HXFLIBJXSA-N
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Description

1,3:2,5:4,6-Tri-O-methylene-D-mannitol is a useful research compound. Its molecular formula is C9H14O6 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3:2,5:4,6-Tri-O-methylene-D-mannitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3:2,5:4,6-Tri-O-methylene-D-mannitol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conformational Studies : N.m.r. studies on 1,3:2,5:4,6-tri-O-methylene-D-mannitol suggest that it undergoes a fast ring-inversion process or exists predominantly in stable twist-chair or twist-boat forms. This is important for understanding the compound's structural behavior (Grindley, Stoddart, & Szarek, 1969).

  • Ring Scission Reactions : Research on the ring fission reaction of 1,3:2,5:4,6-tri-O-methylene-D-mannitol with acetyl trifluoroacetate identified a variety of acetals, contributing to our understanding of its chemical reactivity (Bonner, Bourne, & Lewis, 1967).

  • Amidothiophosphorylation Products : The reaction of 2,5-O-methylene-D-mannitol with specific compounds yields diastereomeric products, which are significant in studying the compound's stereochemistry and potential pharmaceutical applications (Litvinov et al., 1993).

  • Polyester Synthesis : 2,4:3,5-Di-O-methylene-d-mannitol, a derivative of D-mannitol, has been used to synthesize polyesters with high thermal stability and significant potential in material science applications (Lavilla et al., 2012).

  • Biological Production of Mannitol : Advances in biological mannitol production, which is derived from fructose and has various industrial applications, have been explored in recent research. This includes the development of microbial and enzymatic manufacturing methods (Song & Vieille, 2009).

properties

IUPAC Name

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-6-8(14-3-10-1)9-7(13-5-12-6)2-11-4-15-9/h6-9H,1-5H2/t6-,7-,8+,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVHHWRMWBKNS-HXFLIBJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(COCO3)OCO2)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]3[C@@H](COCO3)OCO2)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

CAS RN

5434-31-1
Record name 1,3:2,5:4,6-tri-O-methylene-D-mannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
TB Grindley, JF Stoddart, WA Szarek - Journal of the Chemical Society …, 1969 - pubs.rsc.org
Nmr studies on 1,3:2,5:4,6-tri-O-methylene-D-mannitol (in thionyl chloride from ambient temperature down to –82) and on 1,3:4,6-di-O-benzylidene-2,5-O-methylene-D-mannitol …
Number of citations: 7 pubs.rsc.org
TG Bonner, EJ Bourne, D Lewis - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
The ring fission reaction of 1,3:2,5:4,6-tri-O-methylene-D-mannitol has been studied with the acetylating reagent formed from the 1 : 1 molar mixture of trifluoroacetic anhydride and …
Number of citations: 0 pubs.rsc.org
TB Grindley, JF Stoddart, WA Szarek - Journal of the Chemical Society …, 1969 - pubs.rsc.org
1,3:2,5:4,6-Tri-O-ethylidene-D-mannitol and 2,5-O-ethylidene-1,3:4,6-di-O-methylene-D-mannitol exist in one stable configuration. On the basis of nmr studies and the comparative …
Number of citations: 6 pubs.rsc.org
AW Hanson - Acta Crystallographica Section C: Crystal Structure …, 1986 - scripts.iucr.org
(IUCr) Structure of 1,3:2,5:4,6-tri-O-methylene-D-mannitol Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 42 …
Number of citations: 1 scripts.iucr.org
JF Stoddart, WA Szarek - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
Examination of the chair(C)–twist-chair(TC) pseudorotational itinerary of 1,6-dideoxy-2,5-O-methylene-D-mannitol indicates that three TC conformations, one having a C2 axis of …
Number of citations: 7 pubs.rsc.org
Y Xiao, RJ Voll, DR Billodeaux, FR Fronczek… - … Section C: Crystal …, 2001 - scripts.iucr.org
Two polymorphs of the title compound, (4R,5R,6R,7R)-4,7-bis(hydroxymethyl)-1,3-dioxepane-5,6-diol, C7H14O6, both have Z′ = 2 at 100 K, and differ in their hydrogen-bonding …
Number of citations: 7 scripts.iucr.org
E Zissis, NK Richtmyer - Journal of the American Chemical …, 1954 - ACS Publications
CH2OH 1, 4: 2, 3 VII cessful in obtaining, by acetolysis and subsequent deacetylation, small yields of a crystalline mono-0-methylene-5-O-tosyl derivative. The latter com-pound was not …
Number of citations: 15 pubs.acs.org
TG Bonner, NM Saville - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
conditions, but when the reaction was prolonged at higher temperatures more extensive ring opening occurred; the inductive effect of the trifluoromethyl groups in this acetal creates an …
Number of citations: 19 pubs.rsc.org
RS Tipson, D Horton - 1981 - books.google.com
A subject of continuing interest to carbohydrate chemists, namely, the selective removal of protecting groups, is here discussed by AH Haines (Norwich) in an article that updates and …
Number of citations: 5 books.google.com
JF Stoddart, HM Colquhoun - Tetrahedron, 2008 - Elsevier
The emergence of the mechanical bond during the past 25 years is giving chemistry a fillip in more ways than one. While its arrival on the scene is already impacting materials science …
Number of citations: 150 www.sciencedirect.com

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